Cas no 160510-06-5 (Benzene, 1,1',1''-ethylidynetris[4-(4-nitrophenoxy)-)

Benzene, 1,1',1''-ethylidynetris[4-(4-nitrophenoxy)- structure
160510-06-5 structure
Product name:Benzene, 1,1',1''-ethylidynetris[4-(4-nitrophenoxy)-
CAS No:160510-06-5
MF:C38H27N3O9
MW:669.63568
CID:1339626
PubChem ID:71353928

Benzene, 1,1',1''-ethylidynetris[4-(4-nitrophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1-[1,1-bis[4-(4-nitrophenoxy)phenyl]ethyl]-4-(4-nitrophenoxy)benzene
    • 1,1,1-Tris[4-(4-nitrophenoxy)phenyl]ethane
    • SCHEMBL15279922
    • BAQXHJUKMYAFMT-UHFFFAOYSA-N
    • 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(4-nitrophenoxy)benzene]
    • 160510-06-5
    • DTXSID90778640
    • Benzene, 1,1',1''-ethylidynetris[4-(4-nitrophenoxy)-
    • Inchi: InChI=1S/C38H27N3O9/c1-38(26-2-14-32(15-3-26)48-35-20-8-29(9-21-35)39(42)43,27-4-16-33(17-5-27)49-36-22-10-30(11-23-36)40(44)45)28-6-18-34(19-7-28)50-37-24-12-31(13-25-37)41(46)47/h2-25H,1H3
    • InChI Key: BAQXHJUKMYAFMT-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 669.17481
  • Monoisotopic Mass: 669.17472945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 9
  • Complexity: 956
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • PSA: 157.11

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